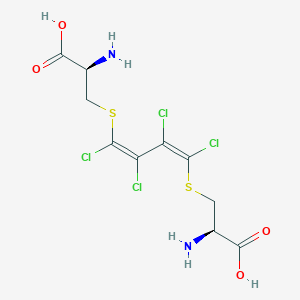

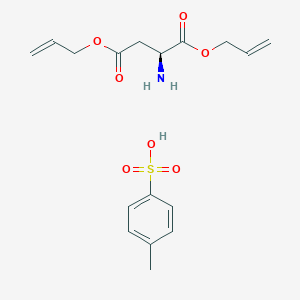

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (L-AspBAPTS) is a synthetic compound used in various scientific research applications. It is a stable, non-toxic, and water-soluble compound that has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt can be used as a monomer in polymerization reactions. Its allyl groups allow for cross-linking, leading to the formation of biocompatible and biodegradable polymers. These polymers find applications in drug delivery systems, tissue engineering scaffolds, and wound healing materials .

- Researchers have explored using this compound as a building block for drug carriers. By incorporating it into polymeric nanoparticles or hydrogels, drug molecules can be encapsulated and released in a controlled manner. The biocompatibility and tunable properties of these systems make them promising for targeted drug delivery .

- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is employed in the formulation of photocurable resins. These resins can be 3D-printed or used for dental restorations. The allyl ester groups participate in photopolymerization reactions, resulting in strong and durable materials .

- The compound’s allyl functionality allows it to be grafted onto surfaces or incorporated into coatings. Researchers have explored its use in modifying biomaterial surfaces, enhancing biocompatibility, and preventing bacterial adhesion .

- By attaching imaging moieties (such as fluorescent dyes or radionuclides) to L-Aspartic acid bis-allyl ester p-toluenesulfonate salt, it can serve as a contrast agent for various imaging techniques (e.g., MRI, PET, or fluorescence imaging). These agents aid in visualizing tissues, tumors, or specific cell types .

- The compound’s carboxylic acid group can act as a ligand for metal catalysts. Researchers have explored its use in asymmetric catalysis, where it participates in enantioselective reactions. Additionally, it can serve as a chiral auxiliary in organic synthesis .

Polymer Chemistry and Materials Science

Drug Delivery Systems

Photocurable Resins and Dental Materials

Surface Modification and Coatings

Biomedical Imaging Agents

Catalysis and Organic Synthesis

Propriétés

IUPAC Name |

bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMVHRLCZAUDM-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585063 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt | |

CAS RN |

125229-60-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)